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Compound of Interest

Compound Name: 4-Cyclopropyl-2-fluoroaniline

Cat. No.: B1286757 Get Quote

An In-depth Technical Guide to 4-Cyclopropyl-2-
fluoroaniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Cyclopropyl-2-fluoroaniline is a substituted aniline derivative of interest in medicinal

chemistry and drug discovery. Its unique combination of a cyclopropyl moiety and a fluorine

atom on the aniline ring presents a scaffold with potential for fine-tuning physicochemical and

pharmacological properties. The cyclopropyl group can introduce conformational rigidity and

improve metabolic stability, while the fluorine atom can modulate pKa, lipophilicity, and binding

interactions. This technical guide provides a comprehensive overview of the known physical

and chemical properties of 4-Cyclopropyl-2-fluoroaniline, alongside general methodologies

for its synthesis and analysis.
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Identifier Value

IUPAC Name 4-Cyclopropyl-2-fluoroaniline

CAS Number 893739-89-4

Molecular Formula C₉H₁₀FN

Molecular Weight 151.18 g/mol

Canonical SMILES C1CC1C2=CC(=C(C=C2)F)N

InChI Key ORYUOTZNRAIMDX-UHFFFAOYSA-N

Physical and Chemical Properties
Experimental data for the physical and chemical properties of 4-Cyclopropyl-2-fluoroaniline
are not readily available in peer-reviewed literature. The following table summarizes predicted

data obtained from chemical suppliers and computational models.[1] Researchers should use

these values as estimations and verify them through experimental determination.

Property Predicted Value

Boiling Point 234.0 ± 33.0 °C

Density 1.220 ± 0.06 g/cm³

pKa 3.42 ± 0.10

Solubility: While specific solubility data is unavailable, based on its structure, 4-Cyclopropyl-2-
fluoroaniline is expected to be soluble in common organic solvents such as methanol, ethanol,

dichloromethane, and ethyl acetate. Its solubility in water is predicted to be low.

Spectral Data (Predicted)
No experimental spectra for 4-Cyclopropyl-2-fluoroaniline have been published. The

following are predicted spectral characteristics based on the analysis of structurally similar

compounds, such as 4-fluoroaniline and 2-fluoroaniline.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

cyclopropyl protons and the aromatic protons.

Cyclopropyl protons: A multiplet in the upfield region (approximately 0.5-1.0 ppm).

Aromatic protons: Signals in the downfield region (approximately 6.5-7.5 ppm), with splitting

patterns influenced by the fluorine and amino substituents. The fluorine atom will introduce

additional coupling (H-F coupling).

Amine protons: A broad singlet, the chemical shift of which will be dependent on the solvent

and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons and

the aromatic carbons.

Cyclopropyl carbons: Resonances in the upfield region (approximately 5-15 ppm).

Aromatic carbons: Signals in the downfield region (approximately 110-160 ppm). The carbon

attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the

following functional groups:

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the

symmetric and asymmetric stretching of the primary amine.

C-N stretching: Around 1250-1350 cm⁻¹.

C-F stretching: A strong band in the region of 1200-1300 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to

show a molecular ion peak (M⁺) at m/z = 151. Subsequent fragmentation may involve the loss

of the cyclopropyl group or other characteristic fragmentation patterns of anilines.
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Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-Cyclopropyl-2-fluoroaniline is

not available in the public domain. However, general synthetic strategies for related

compounds can be adapted.

General Synthesis Approach
A plausible synthetic route could involve a Suzuki-Miyaura coupling reaction, a common

method for forming carbon-carbon bonds.

2-Fluoro-4-bromoaniline

Reaction

Cyclopropylboronic acid Pd Catalyst Base Solvent
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Methodology:

Reactants: 2-Fluoro-4-bromoaniline would be reacted with cyclopropylboronic acid.

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is typically used.

Base: An inorganic base, for example, potassium carbonate or cesium carbonate, is

required.

Solvent: A suitable solvent system would be a mixture of an organic solvent like toluene or

dioxane and water.

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g.,

nitrogen or argon) for several hours.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the

product is extracted with an organic solvent. The organic layer is then washed, dried, and

concentrated. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity
The chemical reactivity of 4-Cyclopropyl-2-fluoroaniline is dictated by the aniline moiety and

the substituents on the aromatic ring.

Aniline Core Substituent Effects
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Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes

the amino group nucleophilic. It can react with electrophiles such as acyl chlorides and alkyl

halides to form amides and secondary/tertiary amines, respectively. The fluorine atom's

electron-withdrawing inductive effect will likely reduce the nucleophilicity of the amino group

compared to non-fluorinated anilines.

Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para-

directing group for electrophilic aromatic substitution. The fluorine atom is deactivating due to

its inductive effect but is also ortho-, para-directing due to resonance. The cyclopropyl group

is weakly activating. The positions open for substitution are ortho and para to the amino

group. The directing effects of the existing substituents will govern the regioselectivity of

further substitutions.
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Biological Activity
There is currently no published data on the biological activity or signaling pathways specifically

associated with 4-Cyclopropyl-2-fluoroaniline. Its potential as a scaffold in drug discovery

would require extensive biological screening to identify any pharmacological effects.

Safety and Handling
Substituted anilines should be handled with care as they can be toxic. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

All manipulations should be performed in a well-ventilated fume hood. For detailed safety

information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion
4-Cyclopropyl-2-fluoroaniline is a chemical compound with potential applications in the

development of new pharmaceutical agents. This guide has summarized the available, albeit

limited, information on its physical and chemical properties. Further experimental work is

required to fully characterize this molecule and explore its potential biological activities.

Researchers are encouraged to use the information provided as a starting point for their

investigations and to determine experimental values for the properties outlined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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